7-Bromo-1,2-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family, characterized by a fused benzene and thiazole ring structure. This compound is notable for its applications in medicinal chemistry, particularly due to its bioactive properties. The molecular formula of 7-bromo-1,2-benzothiazole is , and its molecular weight is approximately 214.08 g/mol. It is classified as a brominated derivative of benzothiazole, which enhances its reactivity and biological activity compared to its non-brominated counterparts.
7-Bromo-1,2-benzothiazole can be sourced from various chemical suppliers and databases. It is classified under the category of organic compounds, specifically as a heterocyclic aromatic compound. Its unique structure allows it to participate in various chemical reactions, making it valuable in both synthetic and medicinal chemistry.
The synthesis of 7-bromo-1,2-benzothiazole typically involves bromination reactions of precursor compounds. Several methods have been documented:
The molecular structure of 7-bromo-1,2-benzothiazole features a bromine atom substituted at the seventh position of the benzothiazole ring. The structural formula can be represented as follows:
7-Bromo-1,2-benzothiazole participates in several types of chemical reactions:
The reactivity of 7-bromo-1,2-benzothiazole can be attributed to the electron-withdrawing nature of the bromine atom, which influences its electrophilic character in substitution reactions.
The mechanism of action for 7-bromo-1,2-benzothiazole primarily involves its interaction with biological targets such as enzymes and proteins. For instance:
7-Bromo-1,2-benzothiazole has significant applications in various scientific fields:
The construction of the 1,2-benzothiazole core with specific bromination at the 7-position primarily relies on cyclization techniques. A prominent solid-phase approach utilizes carboxy-polystyrene resin-bound acyl-isothiocyanate, reacting with halogenated anilines (e.g., 4-bromo-aniline) to form N-acyl, N′-phenyl-thioureas. Subsequent bromine-mediated cyclization in acetic acid at room temperature yields the 7-bromo-1,2-benzothiazole scaffold. This method achieves >50% yields and >85% purity after hydrazine-mediated cleavage, with regioselectivity controlled by substituent sterics [4]. For meta-substituted anilines (e.g., 3-bromoaniline), cyclization generates inseparable 5-/7-bromo isomer mixtures (~1:1 ratio), necessitating chromatographic separation [4] [1]. Alternatively, oxidative cyclization of 2-aminobenzenethiol with α-keto acids in water under catalyst-free conditions offers a streamlined route, though bromine incorporation requires pre-halogenated substrates [2] [8].
Table 1: Cyclization Strategies for 7-Bromo-1,2-benzothiazole Core Synthesis
Method | Precursor | Conditions | Regioselectivity | Yield |
---|---|---|---|---|
Solid-Phase Cyclization | 4-Bromo-aniline | Br₂/AcOH, RT | 7-Bromo exclusive | 50–74% |
Oxidative Cyclization | 3-Bromoaniline | Br₂/AcOH or NaH (SNAr) | 5-/7-Bromo mixture (1:1) | 41–73% |
SNAr Cyclization | ortho-Fluoroaniline | NaH, DMF | 7-Substituted exclusive | 70% |
Direct bromination of the pre-formed 1,2-benzothiazole core faces challenges in achieving C7 selectivity due to competing electrophilic attack at C5/C7 positions. Directed ortho-metalation (DoM) using n-BuLi at −78°C enables C7 lithiation followed by bromination, though functional group tolerance is limited [1]. For dihalogenated derivatives like 7-bromo-5-iodo-1,2-benzothiazole, sequential halogenation is employed: initial iodination at C5 (electron-rich position) followed by bromination at C7 using nanocomposite catalysts (e.g., Pd/Cu) in DMSO at 80–100°C, yielding 83–98% purity [3]. Alternatively, substrate-controlled bromination leverages aniline precursors with para-bromo substituents, ensuring exclusive C7 functionalization during cyclization, as demonstrated in solid-phase synthesis [4].
Microwave irradiation significantly accelerates benzothiazole formation while enhancing regioselectivity. The condensation of 2-aminothiophenol and 4-bromobenzaldehyde in ionic liquids (e.g., [pmIm]Br) under microwave irradiation (300 W, 120°C) delivers 7-bromo-1,2-benzothiazole in 89% yield within 15 minutes—a 6-fold rate increase versus thermal methods [8]. Solvent-free approaches include:
7-Bromo-1,2-benzothiazole serves as a versatile electrophile in cross-coupling reactions due to bromide lability. Key catalytic systems include:
Table 2: Transition Metal-Catalyzed Functionalization of 7-Bromo-1,2-benzothiazole
Reaction Type | Catalyst System | Conditions | Product | Yield/Conversion |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh3)4, K3PO4 | DMF/H2O, MW 150°C | 7-Aryl derivatives | 100% conversion |
Buchwald-Hartwig | Pd2(dba)3/XPhos, t-BuONa | Toluene, 90°C, 24h | 7-Amino derivatives | 40–52% yield |
Stille Coupling | Pd(PPh3)4, AsPh3 | DMF, 120°C | π-Extended NFAs | 60–75% yield |
Sustainable synthesis of 7-bromo-1,2-benzothiazoles emphasizes atom economy, renewable catalysts, and solvent minimization:
Table 3: Green Metrics for Sustainable 7-Bromo-1,2-benzothiazole Synthesis
Method | Catalyst/Solvent | E-factor | Atom Economy | Energy Input |
---|---|---|---|---|
Visible-Light Mediated | None, H2O/EtOH | 2.1 | 89% | 12W LED, 6h |
Laccase Biocatalysis | Laccase, H2O (pH 5) | 1.8 | 93% | RT, 2h |
Solvent-Free Ball Milling | KOtBu, none | 0.9 | 95% | 30 min, 25 Hz |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1